1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid
Description
Properties
CAS No. |
7470-17-9 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17) |
InChI Key |
UYRVSIYBUBTAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Annulation Strategies
One common approach starts from cyclic ketones such as 2-carbomethoxycyclohexanone, which undergoes Robinson annulation with α,β-unsaturated ketones or related electrophiles to form the phenanthrene core skeleton with the appropriate substitution pattern. For example, the reaction of 2-carbomethoxycyclohexanone with 1-chloro-3-pentanone under basic conditions yields a key intermediate, (±)-(4aS,8aS)-1,4a-dimethyl-2-oxo-decahydrophenanthrene-8a-carboxylic acid, which is a precursor to the target compound.
Functional Group Transformations
Reduction: The carbonyl and ester groups in the intermediate are reduced using hydride reagents such as sodium 6w(2-methoxyethoxy)aluminum hydride and lithium aluminum hydride to produce diols or hydroxymethyl derivatives at the 8a position.
Selective Oxidation: The hydroxyl group at the 2-position is selectively oxidized to a ketone to afford octahydrophenanthren-2(3H)-one derivatives, which are crucial intermediates for further functionalization.
Carboxylation: Carboxylic acid groups are introduced or manipulated through hydrolysis of esters or via oxidation of methyl groups depending on the synthetic pathway.
Hydrogenation and Saturation
The dodecahydro structure is achieved by catalytic hydrogenation or chemical reduction of the phenanthrene core to saturate the aromatic rings fully. This step is critical to obtain the fully saturated ring system characteristic of the target compound.
Representative Synthetic Procedure Example
A typical preparation sequence based on the literature is summarized in the following table:
| Step | Reagents and Conditions | Product/Form | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Carbomethoxycyclohexanone + 1-chloro-3-pentanone, base (Na or Li), Robinson annulation | (±)-(4aS,8aS)-1,4a-dimethyl-2-oxo-decahydrophenanthrene-8a-carboxylic acid | Moderate to high | Formation of phenanthrene skeleton |
| 2 | Reduction with Na 6w(2-methoxyethoxy)AlH and LiAlH4 | (±)-(8a-hydroxymethyl)-1,4a-dimethyl-decahydrophenanthren-2-ol | High | Conversion of keto and ester groups to alcohols |
| 3 | Selective oxidation (e.g., CrO3, f-BuOOH) | (±)-(4aS,8aS)-8a-(hydroxymethyl)-octahydrophenanthren-2(3H)-one | High | Ketone formation at 2-position |
| 4 | Catalytic hydrogenation or chemical hydrogenation | 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid | High | Full saturation of phenanthrene rings |
| 5 | Pd-catalyzed coupling (if required) | Functionalized derivatives | Variable | Introduction of substituents for biological activity |
Spectroscopic and Analytical Characterization
The synthesized compounds are characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR spectra recorded on Bruker AV-400 to AV-600 instruments confirm the ring saturation and substitution pattern.
- Mass Spectrometry: ESI-HRMS confirms molecular weights consistent with the target compound.
- IR Spectroscopy: Characteristic carboxylic acid peaks (around 1700 cm^-1) and saturated ring vibrations are observed.
- Chromatography: Purification typically involves column chromatography on silica gel with solvents such as chloroform-methanol mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has demonstrated that derivatives of dodecahydrophenanthrene compounds exhibit significant cytotoxic effects against various cancer cell lines. The structural features of these compounds enhance their interaction with biological targets involved in cancer progression .
- Anti-inflammatory Properties : Some studies suggest that dodecahydrophenanthrene derivatives can inhibit pro-inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs .
- Diabetes Management : Compounds similar to dodecahydrophenanthrene have shown promise in enhancing insulin sensitivity and glucose metabolism. Their application in diabetes treatment is being explored further .
Material Science
- Polymer Synthesis : The compound can serve as a precursor in the synthesis of various polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties .
- Surfactants and Emulsifiers : Dodecahydrophenanthrene derivatives are being investigated for their ability to function as surfactants in industrial applications due to their amphiphilic nature .
Environmental Chemistry
- Bioremediation : The compound's derivatives have been studied for their potential use in bioremediation processes to degrade pollutants in the environment. Their ability to interact with various organic compounds makes them suitable for this purpose .
- Analytical Chemistry : Dodecahydrophenanthrene derivatives can be utilized as standards or markers in analytical chemistry for the detection and quantification of other organic compounds in complex mixtures .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer properties of dodecahydrophenanthrene derivatives against breast cancer cells. The research indicated that these compounds induce apoptosis through the activation of specific signaling pathways .
Case Study 2: Polymer Development
In another study focused on material science applications, researchers synthesized a polymer using dodecahydrophenanthrene as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than hydroxylated or methylated analogs.
- Molecular Weight : Ranges from 230.307 g/mol (octahydro) to 332.4339 g/mol (hydroxylated, isopropyl-substituted variants) .
Research Findings and Implications
Substituent Impact : Functional groups like vinyl and methoxy significantly enhance antioxidant capacity, as seen in Compound 1 from Jania rubens. Modifying the target compound with similar groups could optimize bioactivity .
Hydrogenation Effects: Reduced hydrogenation (e.g., octahydro vs.
Natural vs. Synthetic Origins : Marine-derived compounds (e.g., Jania rubens) offer bioactive leads, while synthetic routes (e.g., Fluorochem’s octahydro variant) enable scalable production .
Biological Activity
1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure with a carboxylic acid functional group. Its molecular formula can be denoted as , which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including anticancer properties, anti-inflammatory effects, and interactions with various biochemical pathways. The following sections detail specific activities associated with dodecahydrophenanthrene derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of carboxylic acid derivatives. For instance:
- A benzene-poly-carboxylic acid complex was shown to significantly reduce cell viability in human breast cancer cells (MCF-7) through apoptosis induction and activation of caspases .
- Structure-activity relationship (SAR) analyses have indicated that modifications in the carboxylic acid moiety can enhance or diminish anticancer activity .
Anti-inflammatory Effects
Compounds similar to dodecahydrophenanthrene have demonstrated anti-inflammatory properties. Research has indicated that certain structural features are crucial for inhibiting pro-inflammatory pathways. For example:
- Carboxylic acids have been identified as inhibitors of histone deacetylases (HDACs), which play a role in inflammatory responses .
- The ability to modulate gene expression related to inflammation has been noted in various studies focusing on related compounds.
Case Studies and Research Findings
A review of existing literature reveals several case studies that highlight the biological activity of related compounds:
The mechanisms underlying the biological activities of dodecahydrophenanthrene derivatives are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate intrinsic and extrinsic apoptotic pathways through caspase activation .
- HDAC Inhibition : The carboxylic acid group is critical for binding to HDAC enzymes, thereby altering histone acetylation and gene expression profiles associated with cancer progression .
Q & A
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Proper handling requires adherence to protocols outlined in safety data sheets (SDS). Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves (regularly checked for integrity) and full-body protective clothing to prevent skin contact .
- Respiratory Protection: Use NIOSH-approved respirators (e.g., N95 masks) if airborne particulates are generated during synthesis or handling .
- Environmental Controls: Operate in a fume hood with adequate ventilation to minimize inhalation risks .
- Waste Disposal: Decontaminate gloves and labware with ethanol before disposal to avoid environmental release .
Advanced: How can synthesis protocols be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection: Use Raney nickel or palladium catalysts for hydrogenation steps, as demonstrated in dihydrophenanthrene synthesis (e.g., 9,10-dihydrophenanthrene yields improved with Raney nickel) .
- Solvent Systems: Employ azeotropic distillation (e.g., xylene or diethylene glycol) to remove water and prevent side reactions during cyclization .
- Temperature Gradients: Gradual cooling (e.g., ice-bath quenching) after exothermic reactions reduces byproduct formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the carboxylic acid derivative from unreacted phenanthrene precursors .
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify hydrogenation patterns and carboxyl group positioning. For example, the decahydrophenanthrene core shows characteristic upfield shifts for methylene protons (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHO: calculated 230.1307, observed 230.1310) .
- Infrared (IR) Spectroscopy: Carboxylic acid C=O stretches appear at ~1700 cm, while hydroxyl groups (if present) show broad peaks near 3200 cm .
Advanced: How do thermodynamic properties inform reaction design for derivatives?
Methodological Answer:
Thermodynamic data from NIST sources guide conditions for stability and reactivity:
- Enthalpy of Formation (ΔH°): Gas-phase ΔH° = 68.3 kJ/mol for dihydrophenanthrene derivatives suggests moderate stability under high-temperature reactions .
- Phase Transitions: Melting points (~150–160°C) indicate suitability for solid-state reactions or recrystallization .
- Reaction Feasibility: Negative Gibbs free energy (ΔG) values for hydrogenation (e.g., -45 kJ/mol) confirm spontaneity under H atmospheres .
Advanced: What reaction mechanisms govern the compound’s reactivity in electrophilic substitutions?
Methodological Answer:
The carboxylic acid group directs electrophilic attacks:
- Electrophilic Aromatic Substitution (EAS): The meta-directing carboxyl group facilitates nitration or sulfonation at C-8 or C-10 positions .
- Nucleophilic Additions: Under basic conditions (e.g., NaHCO), the carboxylate anion reacts with alkyl halides to form esters, monitored by F NMR for fluorinated derivatives .
- Decarboxylation: Heating with CuCrO catalysts at 200°C yields decahydrophenanthrene, confirmed by GC/MS retention indices .
Advanced: How can gas chromatography/mass spectrometry (GC/MS) parameters resolve structural isomers?
Methodological Answer:
- Column Selection: DB-5MS (30 m × 0.25 mm) with 0.25 μm film thickness separates isomers via boiling point differences .
- Ionization Energy: Electron ionization (70 eV) fragments dodecahydrophenanthrene derivatives at m/z 272 (M) and 230 (loss of COOH) .
- Retention Index (RI): Compare experimental RIs (e.g., 1933–2324) to NIST libraries for identification of methyl or ethenyl substituents .
Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies arise from variations in:
- Catalyst Loading: Higher palladium concentrations (5 mol%) in hydrogenation steps increase yields from 60% to 85% compared to low-load protocols .
- Reaction Time: Extended stirring (24 vs. 12 hrs) improves cyclization efficiency but risks over-reduction .
- Analytical Validation: Cross-validate purity via HPLC (C18 column, 90:10 MeCN/HO) to distinguish actual yields from co-eluting impurities .
Basic: What stability tests are required for long-term storage?
Methodological Answer:
- Thermal Stability: Perform TGA analysis (10°C/min) to identify decomposition thresholds (>200°C) .
- Light Sensitivity: Store in amber vials at -20°C; UV-Vis spectra (λmax ~280 nm) monitor photodegradation .
- Hydrolytic Stability: Accelerated aging in pH 7.4 buffer (37°C, 7 days) assesses carboxyl group integrity via FTIR .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the carboxylic acid’s affinity for Arg120 .
- QSAR Models: Correlate logP values (calculated: 3.1) with membrane permeability using Molinspiration software .
- MD Simulations: GROMACS trajectories (100 ns) assess stability in lipid bilayers for drug delivery applications .
Advanced: What strategies validate the compound’s bioactivity in vitro?
Methodological Answer:
- Enzyme Assays: Measure COX-2 inhibition via fluorescence polarization (IC < 10 μM) .
- Cytotoxicity Screening: MTT assays (48 hrs, 10–100 μM) on cancer cell lines (e.g., HeLa) quantify EC values .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS half-life calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
